molecular formula C16H12BrN3O2S B2583927 N-(6-acetamidobenzo[d]thiazol-2-yl)-4-bromobenzamide CAS No. 313551-45-0

N-(6-acetamidobenzo[d]thiazol-2-yl)-4-bromobenzamide

Cat. No.: B2583927
CAS No.: 313551-45-0
M. Wt: 390.26
InChI Key: RZXJWUUQHAAWDQ-UHFFFAOYSA-N
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Description

N-(6-acetamidobenzo[d]thiazol-2-yl)-4-bromobenzamide (CAS 313551-45-0) is a small molecule with the molecular formula C16H12BrN3O2S and a molecular weight of 390.3 g/mol . This benzothiazole derivative is of significant interest in medicinal chemistry and oncology research. Recent studies have identified closely related N-(2-acetamidobenzo[d]thiazol-6-yl) derivatives as novel potential BCR-ABL1 inhibitors through structure-based virtual screening . BCR-ABL1 is a critically important driver of chronic myeloid leukemia (CML) pathophysiology, and discovering new scaffolds for its inhibition is a key research objective to overcome drug resistance . These derivatives have demonstrated promising anti-tumor effects in vitro, inhibiting BCR-ABL-dependent signaling and showing potent activity against K562 leukemia cells . Furthermore, the benzothiazole class of compounds to which this molecule belongs is broadly investigated for its diverse biological activities. Related structural analogs have been synthesized and evaluated for their in vitro antimicrobial properties against various Gram-positive and Gram-negative bacteria and fungi . This compound serves as a valuable chemical reagent for researchers exploring structure-activity relationships (SAR) in these areas, enabling the development of new therapeutic leads. This product is intended for research purposes and laboratory use only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(6-acetamido-1,3-benzothiazol-2-yl)-4-bromobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrN3O2S/c1-9(21)18-12-6-7-13-14(8-12)23-16(19-13)20-15(22)10-2-4-11(17)5-3-10/h2-8H,1H3,(H,18,21)(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZXJWUUQHAAWDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(6-acetamidobenzo[d]thiazol-2-yl)-4-bromobenzamide typically involves multiple steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Acetylation: The amino group on the benzothiazole ring is acetylated using acetic anhydride in the presence of a base such as pyridine.

    Bromination: The bromination of the benzamide moiety is achieved using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like chloroform or dichloromethane.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the benzamide moiety can be substituted with various nucleophiles (e.g., amines, thiols) under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles in the presence of a base like triethylamine.

Major Products:

    Oxidation: Oxidized derivatives of the benzothiazole ring.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted benzamides with different nucleophilic groups.

Scientific Research Applications

N-(6-acetamidobenzo[d]thiazol-2-yl)-4-bromobenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anti-inflammatory agent.

    Medicine: Explored for its anticancer properties and potential as a therapeutic agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(6-acetamidobenzo[d]thiazol-2-yl)-4-bromobenzamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in disease pathways, such as kinases or proteases.

    Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Structural Analogues with Varying Benzamide Substituents

The benzamide moiety in the target compound can be modified to alter electronic, steric, or solubility properties. Key analogues include:

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Spectral Features (FT-IR, NMR) Biological Activity/Application Reference
N-(6-Acetamidobenzo[d]thiazol-2-yl)-4-bromobenzamide 4-Bromo C₁₆H₁₂BrN₃O₂S 390.255 Not reported Amide C=O stretch: ~1650 cm⁻¹; ¹H NMR: δ 8.2 (Br-C6H4) Kinase inhibition, immunomodulation (hypothesized)
N-(Benzo[d]thiazol-2-yl)-4-chlorobenzamide (1.2e) 4-Chloro C₁₄H₉ClN₂OS 289.01 202–212 C-Cl stretch: ~750 cm⁻¹; ¹H NMR: δ 7.8 (Cl-C6H4) Antimicrobial (moderate activity)
N-(Benzo[d]thiazol-2-yl)-2-methylbenzamide (1.2c) 2-Methyl C₁₅H₁₂N₂OS 269.01 290–300 CH₃ stretch: ~2850 cm⁻¹; ¹H NMR: δ 2.6 (CH₃) Structural studies
N-(6-Acetamidobenzo[d]thiazol-2-yl)-4-ethoxybenzamide 4-Ethoxy C₁₈H₁₇N₃O₃S 356.41 Not reported Ether C-O stretch: ~1250 cm⁻¹; ¹H NMR: δ 4.1 (OCH₂CH₃) Not reported

Key Observations :

  • Alkyl/alkoxy groups (e.g., methyl, ethoxy) increase lipophilicity, which may affect membrane permeability .
  • The acetamido group at the 6-position distinguishes the target compound from simpler benzothiazole derivatives, possibly enhancing solubility or target specificity .

Analogues with Modified Benzothiazole Cores

Variations in the benzothiazole ring or its substituents significantly impact bioactivity:

Compound Name Benzothiazole Modification Molecular Weight (g/mol) Key Findings Reference
N-(6-Aminobenzo[d]thiazol-2-yl)benzamide 6-Amino instead of 6-acetamido 269.30 Strong NH stretches in FT-IR (~3399 cm⁻¹); used as a corrosion inhibitor
N-(4-(4-Bromophenyl)thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide (Compound 50) Thiazole instead of benzothiazole 464.36 Potent NF-κB activation; immunomodulatory activity in TLR adjuvant screens
2-((1H-1,2,4-Triazol-3-yl)thio)-N-(6-alkoxybenzo[d]thiazol-2-yl)acetamide (5a–m) Alkoxy + triazole-thioacetamide ~350–400 Broad-spectrum antimicrobial activity (e.g., 10a–j against E. coli)

Key Observations :

  • Thiazole cores (vs.
  • Heterocyclic appendages (e.g., triazoles) enhance antimicrobial activity by introducing additional hydrogen-bonding sites .

Crystallographic and Conformational Comparisons

  • 4-Bromo-N-(2-nitrophenyl)benzamide () shares the bromobenzamide motif but lacks the benzothiazole core. Crystallographic data reveals planar geometry with Br···O interactions stabilizing the structure .
  • In contrast, benzothiazole-containing analogues (e.g., 1.2b–e) adopt non-planar conformations due to steric hindrance from the fused thiazole ring, impacting packing efficiency and solubility .

Research Findings and Pharmacological Implications

  • Immunomodulation: Compound 50 (), a thiazole analogue, prolonged NF-κB signaling, suggesting the target compound’s bromobenzamide group may similarly enhance adjuvant activity .
  • Antimicrobial Activity : Ethoxy and methoxy derivatives (e.g., 10a–j) showed moderate efficacy against E. coli, indicating that substituent polarity influences microbial targeting .

Biological Activity

N-(6-acetamidobenzo[d]thiazol-2-yl)-4-bromobenzamide is a benzothiazole derivative that has garnered attention for its diverse biological activities. This compound exhibits potential in medicinal chemistry, particularly in the fields of anti-cancer, antimicrobial, and anti-inflammatory research. The following sections provide a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C15H14BrN3O
  • Molecular Weight : 328.20 g/mol
  • Functional Groups : Acetamido group, bromobenzamide moiety

Target Enzymes

This compound primarily targets several key enzymes involved in inflammatory processes and tumor progression:

  • Cyclooxygenase (COX) : Inhibits COX enzymes, leading to reduced production of prostaglandins and subsequent alleviation of inflammation and pain.
  • Urease : Affects urease activity, which is crucial in certain bacterial infections.

Biochemical Pathways

The compound's interaction with these enzymes impacts various biochemical pathways:

  • Arachidonic Acid Pathway : By inhibiting COX, the compound decreases prostaglandin synthesis, which is pivotal in inflammatory responses.
  • Cell Cycle Regulation : Potentially modulates pathways involved in cell proliferation and apoptosis, contributing to its anticancer effects.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. A study evaluated its effects on human breast adenocarcinoma cell lines (MCF7) using the Sulforhodamine B (SRB) assay. The results demonstrated significant cytotoxicity against cancer cells, suggesting its potential as a therapeutic agent in cancer treatment.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties against various bacterial strains (both Gram-positive and Gram-negative) and fungi. A turbidimetric method was employed to assess antimicrobial efficacy:

MicroorganismActivity Observed
Staphylococcus aureusInhibition observed
Escherichia coliModerate inhibition
Candida albicansSignificant inhibition

These findings indicate that this compound could serve as a potential lead for developing new antimicrobial agents.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound are attributed to its ability to inhibit COX activity. This inhibition leads to decreased production of inflammatory mediators, thus reducing symptoms associated with inflammation.

Case Studies and Research Findings

  • Study on Anticancer Activity :
    • Authors: Sharma et al.
    • Findings: The compound showed significant cytotoxicity against MCF7 cells with an IC50 value indicating effective concentration for therapeutic use .
  • Antimicrobial Evaluation :
    • Method: Turbidimetric assay conducted on various bacterial and fungal strains.
    • Results: Demonstrated effective inhibition against Staphylococcus aureus and Candida albicans, suggesting broad-spectrum antimicrobial activity .
  • Molecular Docking Studies :
    • Purpose: To understand binding interactions with target enzymes.
    • Conclusion: Molecular docking revealed strong binding affinities with COX enzymes, supporting its mechanism of action as an anti-inflammatory agent .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(6-acetamidobenzo[d]thiazol-2-yl)-4-bromobenzamide, and how do reaction conditions influence yield?

  • Methodological Answer: The synthesis typically involves coupling a bromobenzamide derivative with a pre-functionalized benzothiazole core. A common approach uses palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the bromophenyl group to the benzothiazole scaffold. Key steps include:

  • Step 1: Synthesis of the 6-acetamidobenzo[d]thiazol-2-amine intermediate via cyclization of 2-aminothiophenol derivatives with acetamide precursors under acidic conditions.
  • Step 2: Activation of the bromobenzamide moiety using coupling agents like HATU or EDC in anhydrous DMF, followed by reaction with the benzothiazole amine.
  • Optimization: Yields are highly sensitive to solvent choice (e.g., DMF vs. THF), catalyst loading (1–5 mol% Pd), and temperature (80–120°C). Impurities from incomplete coupling require purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) .

Q. How can the structure of this compound be confirmed experimentally?

  • Methodological Answer: Multi-technique validation is critical:

  • NMR: 1H^1H and 13C^{13}C NMR confirm substituent positions. The acetamido NH proton appears as a singlet at ~12 ppm (DMSO-d₆), while the bromophenyl protons show deshielded aromatic signals.
  • Mass Spectrometry: High-resolution ESI-MS identifies the molecular ion [M+H]⁺ (expected m/z ~420–425).
  • X-ray Crystallography: Single-crystal diffraction (using SHELXL ) resolves the dihedral angle between benzothiazole and bromophenyl rings, critical for assessing planarity and π-π stacking potential.

Q. What are the solubility and stability profiles of this compound under common laboratory conditions?

  • Methodological Answer:

  • Solubility: Moderately soluble in DMSO (>10 mM) and DMF, but poorly soluble in water or ethanol. Sonication or heating (40–60°C) enhances dissolution in polar aprotic solvents.
  • Stability: Stable at RT for >6 months if stored desiccated. Degrades under strong acidic/basic conditions (pH <2 or >10), with hydrolysis of the acetamido group observed via TLC monitoring .

Advanced Research Questions

Q. How does the bromine substituent influence the compound’s electronic properties and reactivity in further derivatization?

  • Methodological Answer: The electron-withdrawing bromine increases electrophilicity at the para position, enabling nucleophilic aromatic substitution (SNAr) with amines or thiols. Computational studies (DFT, Gaussian) reveal a reduced LUMO energy (~-1.8 eV) at the bromophenyl ring, facilitating reactions with soft nucleophiles. Example protocol:

  • SNAr Reaction: React with morpholine (2 eq) in DMSO at 100°C for 12 h, yielding 4-morpholinyl derivatives (confirmed by 19F^{19}F NMR if using fluorinated analogs) .

Q. What strategies resolve contradictions in biological activity data (e.g., IC₅₀ variability) across different assay systems?

  • Methodological Answer: Discrepancies often arise from assay conditions:

  • Cell Permeability: Use parallel artificial membrane permeability assays (PAMPA) to correlate cellular uptake with activity.
  • Protein Binding: Measure free fraction via equilibrium dialysis; high serum protein binding (>95%) can mask efficacy in vitro.
  • Enzyme vs. Cell-Based Assays: Validate target engagement using SPR (surface plasmon resonance) for direct binding kinetics, supplemented with cellular thermal shift assays (CETSA) .

Q. How can crystallography (e.g., SHELXL) optimize the refinement of this compound’s co-crystal structures with biological targets?

  • Methodological Answer: For co-crystallization with enzymes (e.g., urease):

  • Crystal Soaking: Introduce the compound (1–5 mM in reservoir solution) into pre-grown protein crystals.
  • Data Collection: Use synchrotron radiation (λ = 0.9–1.0 Å) for high-resolution (<2.0 Å) datasets.
  • Refinement: SHELXL’s restraints for bromine (anisotropic displacement parameters) and hydrogen-bonding networks improve model accuracy. R-factors <0.20 indicate reliable ligand placement .

Q. What in silico approaches predict the compound’s interaction with aminoacyl-tRNA synthetases (AARSs) or other macromolecular targets?

  • Methodological Answer:

  • Docking: Use AutoDock Vina with AARS structures (PDB: 4TQX) to map binding poses. The benzothiazole core aligns with hydrophobic pockets, while the bromophenyl group forms halogen bonds with backbone carbonyls.
  • MD Simulations: GROMACS runs (100 ns) assess stability; RMSD <2.0 Å indicates sustained interactions.
  • Free Energy Calculations: MM-PBSA/GBSA quantify binding energy (ΔG ~-8 kcal/mol supports μM affinity) .

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